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1-(4-Butoxy-3-methoxyphenyl)ethan-1-amine
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Overview
Description
1-(4-Butoxy-3-methoxyphenyl)ethan-1-amine is an organic compound with the molecular formula C13H21NO2 It is a derivative of phenethylamine, characterized by the presence of butoxy and methoxy groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Butoxy-3-methoxyphenyl)ethan-1-amine typically involves the alkylation of 4-butoxy-3-methoxybenzaldehyde with an appropriate amine source. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Butoxy-3-methoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The aromatic ring can be reduced under hydrogenation conditions to form a cyclohexyl derivative.
Substitution: The methoxy and butoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of substituted aromatic compounds with different functional groups.
Scientific Research Applications
1-(4-Butoxy-3-methoxyphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Butoxy-3-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)ethan-1-amine: Lacks the butoxy group, resulting in different chemical and biological properties.
1-(4-Butoxyphenyl)ethan-1-amine: Lacks the methoxy group, leading to variations in reactivity and applications.
1-(3-Methoxyphenyl)ethan-1-amine: The position of the methoxy group is different, affecting the compound’s overall properties.
Uniqueness: 1-(4-Butoxy-3-methoxyphenyl)ethan-1-amine is unique due to the presence of both butoxy and methoxy groups on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
1-(4-Butoxy-3-methoxyphenyl)ethan-1-amine, also known as a derivative of phenethylamine, is a compound that has garnered attention in biochemical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: C13H21NO2·HCl, with a molecular weight of 259.77 g/mol. It features a butoxy group and a methoxy group attached to a phenyl ring, which contributes to its unique reactivity and biological interactions.
This compound acts primarily through modulation of neurotransmitter systems. Its amine group allows it to participate in nucleophilic substitution reactions, while the aromatic ring can undergo electrophilic substitutions. This dual reactivity positions the compound as a potential modulator of various signaling pathways within biological systems.
Interaction with Receptors
The compound has been studied for its interactions with neurotransmitter receptors, particularly in the context of pain management and inflammatory diseases. The structural characteristics suggest it may influence serotonin and dopamine receptors, which are critical in mood regulation and pain perception.
Therapeutic Potential
Research indicates that this compound may have applications in treating conditions such as:
- Chronic Pain : By modulating pain pathways through receptor interaction.
- Inflammatory Diseases : Potential anti-inflammatory properties could be beneficial in managing conditions like arthritis.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is helpful to compare it with structurally similar compounds:
Compound Name | CAS Number | Structural Features | Unique Aspects |
---|---|---|---|
2-(4-Butoxy-3,5-dimethoxyphenyl)ethan-1-amine | 1171786-31-4 | Contains two methoxy groups | Potentially enhanced lipophilicity |
1-(4-Methoxyphenyl)ethan-1-amine | 720-81-0 | Lacks butoxy group | Simpler structure may lead to different biological activity |
2-(4-Amino-3-methoxyphenyl)ethanone | 15871038 | Contains an amino group instead of an amine | Different functional group may alter biological interactions |
This table illustrates how variations in structure can lead to different biological activities and therapeutic potentials.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various applications:
- Neuroprotection : A study indicated that derivatives similar to this compound exhibited neuroprotective effects by inhibiting acetylcholinesterase (AChE), which is crucial for maintaining neurotransmitter levels in the brain .
- Anti-inflammatory Activity : Research has shown that compounds with similar structures can reduce inflammation markers in vitro, suggesting that this compound could also possess anti-inflammatory properties .
- Drug Development : The compound's unique properties make it a candidate for further investigation in drug development pipelines targeting neurological disorders and chronic pain management.
Properties
Molecular Formula |
C13H21NO2 |
---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
1-(4-butoxy-3-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C13H21NO2/c1-4-5-8-16-12-7-6-11(10(2)14)9-13(12)15-3/h6-7,9-10H,4-5,8,14H2,1-3H3 |
InChI Key |
UOJAGGXLDNPFLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(C)N)OC |
Origin of Product |
United States |
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